4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine
Description
4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine (CAS: 338962-09-7) is a pyrimidine derivative featuring a bromophenyl group at position 4, a diazenyl-linked trifluoromethylphenyl moiety at position 5, and an amine at position 2.
Properties
IUPAC Name |
4-(4-bromophenyl)-5-[[4-(trifluoromethyl)phenyl]diazenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N5/c18-12-5-1-10(2-6-12)15-14(9-23-16(22)24-15)26-25-13-7-3-11(4-8-13)17(19,20)21/h1-9H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHPGLIJZYFCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2N=NC3=CC=C(C=C3)C(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the bromophenyl and trifluoromethylphenyl precursors. The key steps include:
Diazotization Reaction: The synthesis begins with the diazotization of 4-bromoaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(trifluoromethyl)aniline under controlled conditions to form the azo compound.
Cyclization: The azo compound undergoes cyclization with a suitable reagent to form the pyrimidinamine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Cross-Coupling Reactions Involving the Bromophenyl Group
The bromine atom on the 4-bromophenyl group serves as a reactive site for transition metal-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
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Reagents : Aryl/heteroaryl boronic acids, Pd(PPh) catalyst, KCO base, and DME/HO solvent.
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Product : Substitution of bromine with aryl/heteroaryl groups (e.g., methoxybiphenyl, methylthiobiphenyl) .
Example Reaction :
Reactivity of the Azo (-N=N-) Group
The diazenyl moiety enables redox and photochemical transformations.
Reduction to Hydrazine or Amines
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Reagents : Zn/HCl, NaSO, or catalytic hydrogenation (H, Pd/C).
-
Products :
Mechanism :
Photochemical Isomerization
-
Conditions : UV light (300–400 nm).
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Outcome : Trans to cis isomerization of the azo group, altering conjugation and optical properties .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient trifluoromethylphenyl ring directs electrophiles to meta positions.
Nitration
Halogenation
Pyrimidinamine Reactivity
The 2-amine group on the pyrimidine ring participates in nucleophilic reactions.
Acylation
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Reagents : Acetyl chloride (AcCl) or acetic anhydride (AcO).
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Product : N-Acetylated pyrimidine derivative.
Example :
Condensation Reactions
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Reagents : Aldehydes or ketones under acidic conditions.
Stability and Degradation Pathways
Scientific Research Applications
This compound has shown promise in various biological applications, particularly in cancer research. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further investigation.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. Studies have assessed its efficacy using the National Cancer Institute's protocols, revealing promising results.
- Case Study : In vitro evaluations demonstrated that the compound inhibited cell growth in human tumor cells, with mean GI50 values indicating effective potency against various cancer types. For instance, a study reported a GI50 of 15.72 μM against a panel of cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the compound's structure to improve its biological activity while reducing potential toxicity. Modifications at specific positions on the pyrimidine ring or the phenyl moieties may lead to enhanced efficacy and selectivity.
Applications in Medicinal Chemistry
The unique structural features of 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine make it a valuable scaffold for designing new therapeutic agents.
Drug Development
- The compound serves as a lead structure for synthesizing new derivatives with improved pharmacological properties.
- Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer drugs.
Potential for Targeted Therapy
Due to its specific interactions with cancer cell pathways, this compound may be explored for use in targeted therapy approaches, potentially reducing side effects compared to traditional chemotherapy.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
Target Compound
- Core : Pyrimidine ring.
- Substituents :
- Position 4: 4-Bromophenyl (Br-C₆H₄).
- Position 5: Diazenyl (-N=N-) linked to 4-(trifluoromethyl)phenyl (CF₃-C₆H₄).
- Key Functional Groups : Bromine (halogen), trifluoromethyl (electron-withdrawing), diazenyl (π-conjugated linker).
Analogues
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine (DB02915)
- Core : Pyrimidine.
- Substituents :
- Position 4: 2,4-Dimethylthiazole (heterocyclic group).
- Position 2: Amine linked to 4-(trifluoromethyl)phenyl.
4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine (CAS: 338414-27-0)
- Core : Pyrimidine.
- Substituents :
- Position 4: 2-Furyl (electron-rich heterocycle).
- Position 5: Diazenyl linked to 4-methoxyphenyl (OCH₃-C₆H₄).
Benzoimidazole Derivatives (EP 1 926 722 B1)
Physicochemical Properties
- Key Insight : The target compound’s bromine and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to methoxy or thiazole-containing analogues .
Biological Activity
The compound 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine (CAS No. 338962-09-7) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H14BrF3N4
- Molecular Weight : 483.28 g/mol
- Physical State : Solid
- Melting Point : Approximately 74 °C
Anticancer Properties
Recent studies have indicated that compounds containing diazenyl and pyrimidinamine moieties exhibit promising anticancer properties. The mechanism of action is primarily attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) have demonstrated that this compound significantly reduces cell viability at micromolar concentrations. The IC50 values reported range from 5 to 15 µM, indicating potent activity against these cell lines .
- Mechanism of Action : The compound is believed to exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Additionally, it may inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt pathway .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity against various bacterial strains.
- Bacterial Inhibition : Studies have reported that this compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size (approximately 60% decrease compared to control) when administered at a dose of 10 mg/kg body weight for four weeks . Histological analysis revealed increased apoptosis in tumor tissues, corroborating the in vitro findings.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested the compound against clinical isolates of E. coli. The results showed that the compound not only inhibited growth but also reduced biofilm formation by over 50%, suggesting its potential utility in treating biofilm-associated infections .
Data Table
Q & A
Q. 1.1. What are the optimal synthetic routes for 4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves coupling a bromophenyl-substituted pyrimidine precursor with a diazenyl-containing trifluoromethylphenyl derivative. Key variables include solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., Pd-based catalysts for cross-coupling), and temperature control. Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize stopping points . Yield improvements may require inert atmosphere conditions (e.g., nitrogen) and purification via column chromatography with gradient elution.
Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm substituent positions and diazenyl bond geometry.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding, as seen in pyrimidine derivatives ).
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and Br.
Advanced Research Questions
Q. 2.1. How can computational methods elucidate the electronic effects of the trifluoromethyl and bromophenyl groups on this compound’s reactivity?
Methodological Answer: Perform density functional theory (DFT) calculations to:
- Map electron density distributions, focusing on the diazenyl linkage and substituent electronegativity.
- Simulate reaction pathways (e.g., nucleophilic attack sites) using software like Gaussian or ORCA.
- Compare with experimental data (e.g., Hammett substituent constants) to validate predictions. This approach aligns with frameworks linking molecular structure to reactivity .
Q. 2.2. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response profiling : Test across multiple cell lines or enzyme assays to identify concentration-dependent effects.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing Br with Cl) to isolate functional group contributions.
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target affinity, addressing discrepancies in IC values .
Q. 2.3. How does the diazenyl group influence photostability and degradation pathways under varying light conditions?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance changes under controlled UV/visible light exposure.
- HPLC-MS : Identify degradation products (e.g., cleavage of the diazenyl bond).
- Kinetic studies : Compare half-lives in dark vs. light-exposed conditions, correlating with substituent electronic effects .
Data Analysis and Interpretation
Q. 3.1. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility parameter theory : Calculate Hansen solubility parameters to predict solvent compatibility.
- Crystallinity analysis : Use differential scanning calorimetry (DSC) to assess polymorphic forms, which may exhibit divergent solubility behaviors.
- Molecular dynamics (MD) simulations : Model solvation shells to explain anomalous solubility trends .
Q. 3.2. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data across derivatives?
Methodological Answer:
- Multivariate regression : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity.
- Principal component analysis (PCA) : Reduce dimensionality in datasets with overlapping variables.
- Machine learning : Train models on existing SAR data to predict untested derivatives’ efficacy .
Experimental Design Considerations
Q. 4.1. How can researchers design robust assays to evaluate this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase panel screening : Test against a diverse kinase family (e.g., tyrosine kinases, serine/threonine kinases) to assess selectivity.
- Crystallographic studies : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hinge region interactions in pyrimidine-based inhibitors ).
- Competitive binding assays : Use ATP-competitive probes to determine inhibition mechanisms.
Q. 4.2. What controls are critical when studying this compound’s cytotoxicity in cancer cell models?
Methodological Answer:
- Negative controls : Include solvent-only and non-targeting analogs.
- Positive controls : Use established chemotherapeutics (e.g., cisplatin) for baseline comparison.
- Proliferation assays : Combine MTT/WST-1 assays with live-cell imaging to distinguish cytostatic vs. cytotoxic effects .
Contradiction and Reproducibility Challenges
Q. 5.1. How can batch-to-batch variability in synthesis impact reproducibility of biological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
